molecular formula C16H18N2O3S B2536490 4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine CAS No. 2380084-79-5

4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2536490
CAS No.: 2380084-79-5
M. Wt: 318.39
InChI Key: ZZJZAXUBNWOTFH-UHFFFAOYSA-N
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Description

4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a 3,4-dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The azetidine ring is then sulfonylated using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Etherification: The final step involves the etherification of the sulfonylated azetidine with pyridine under suitable conditions, often using a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the azetidine or pyridine rings.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to specific amino acid residues and altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}benzene
  • 4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}thiophene

Uniqueness

4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of both the azetidine and pyridine rings, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized applications.

Properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-3-4-16(9-13(12)2)22(19,20)18-10-15(11-18)21-14-5-7-17-8-6-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJZAXUBNWOTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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